3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine

Overview

Description

3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine is a chemical compound with the following properties:

- Molecular Formula : C<sub>13</sub>H<sub>17</sub>F<sub>3</sub>N<sub>4</sub>O

- CAS Number : 710332-52-8

- Molecular Weight : 302.302 g/mol

Molecular Structure Analysis

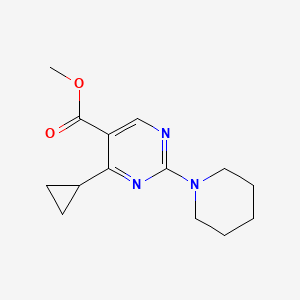

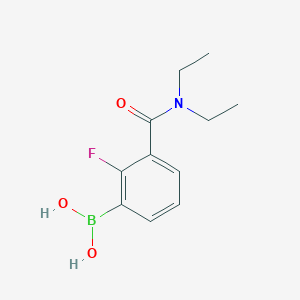

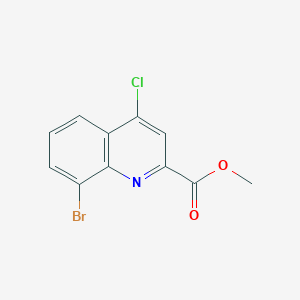

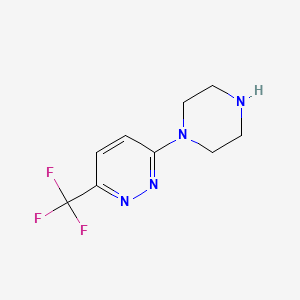

The molecular structure of 3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine consists of a pyridazine ring substituted with a piperazine moiety and a trifluoromethyl group. The trifluoromethyl substitution significantly influences its chemical properties.

Chemical Reactions Analysis

While specific reactions involving this compound are scarce, we can anticipate its reactivity based on its functional groups. For instance:

- The piperazine nitrogen may participate in nucleophilic reactions.

- The trifluoromethyl group could influence electrophilic aromatic substitutions.

Physical And Chemical Properties Analysis

- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

- Melting Point : Determine the temperature at which it transitions from solid to liquid.

- Boiling Point : Identify the temperature at which it vaporizes.

- Stability : Assess its stability under different conditions (e.g., pH, temperature).

Scientific Research Applications

Prostate Cancer Treatment

- AZD3514 Development : The modification of 6-[4-(4-cyanobenzyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine resulted in the development of AZD3514, an androgen receptor downregulator. This compound underwent clinical trials for castrate-resistant prostate cancer treatment (Bradbury et al., 2013).

Anti-Diabetic Medication

- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Triazolo-pyridazine-6-yl-substituted piperazines demonstrated significant potential as anti-diabetic drugs. These compounds exhibited strong DPP-4 inhibition and insulinotropic activities (Bindu, Vijayalakshmi, & Manikandan, 2019).

Structural and Chemical Analysis

- Crystal Structure Analysis : The compound 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine was synthesized and its crystal structure, including chair conformation and planarity of rings, was analyzed (Arslan et al., 2010).

PET Imaging in Cancer Research

- Radiotracer Development : The development of radiotracers based on piperazin-1-yl)pyridazine derivatives for positron emission tomography (PET) imaging of stearoyl-CoA desaturase-1 (SCD-1) in cancer research was explored. This work aimed at noninvasive assessment of SCD-1 overexpression in solid tumors (Silvers, Cai, Öz, & Sun, 2016).

Antimicrobial and Anti-inflammatory Properties

- Eosinophil Infiltration Inhibitors : Fused pyridazines with piperidine or piperazine exhibited both antihistaminic activity and inhibitory effects on eosinophil chemotaxis, showing potential in treating conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

- Anti-inflammatory Activity : Piperazinylthienylpyridazine derivatives were synthesized and evaluated for anti-inflammatory activity, demonstrating potential in treating inflammatory conditions (Refaat, Khalil, & Kadry, 2007).

Genotoxicity Studies

- Genotoxicity Evaluation : The genotoxicity of 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4] triazolo[4,3-a]pyrazine, a histamine H4 receptor antagonist, was investigated. The study explored potential causes of genotoxicity and strategies for mitigating such liabilities (Gunduz et al., 2018).

Antibacterial Agents

- Oxazolidinone Antibacterial Agents : Piperazinyl oxazolidinones with heteroaromatic rings were prepared and evaluated for their antibacterial properties, showing effectiveness against gram-positive pathogens (Tucker et al., 1998).

Safety And Hazards

- Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

- Handling Precautions : Due to the trifluoromethyl group, proper handling and protective measures are crucial.

- Environmental Impact : Consider its impact on the environment during synthesis and disposal.

Future Directions

- Biological Studies : Investigate its potential as a drug candidate or probe for specific targets.

- Synthetic Routes : Develop efficient synthetic routes.

- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.

properties

IUPAC Name |

3-piperazin-1-yl-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N4/c10-9(11,12)7-1-2-8(15-14-7)16-5-3-13-4-6-16/h1-2,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYYESXXYZISZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperazin-1-yl)-6-(trifluoromethyl)pyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1421272.png)